molecular formula C15H16FN3O3 B4917438 [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Cat. No.: B4917438
M. Wt: 305.30 g/mol
InChI Key: FVYQZQNTUIEZMI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenoxy group, and a hydroxypyrrolidinyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the attachment of the hydroxypyrrolidinyl moiety. Common reagents used in these reactions include hydrazines, fluorobenzenes, and pyrrolidines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents.

    Substitution: Halogens, nucleophiles; conditions: polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be explored for the development of new drugs for various diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Properties

IUPAC Name

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-10-2-1-3-13(6-10)22-9-11-7-14(18-17-11)15(21)19-5-4-12(20)8-19/h1-3,6-7,12,20H,4-5,8-9H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYQZQNTUIEZMI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.